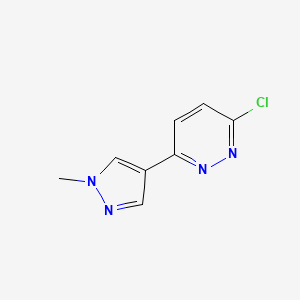

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRXMNGKIROHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712423 | |

| Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943541-20-6 | |

| Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine synthesis protocols

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Introduction

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a pyridazine and a pyrazole moiety, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and anticancer properties. Similarly, pyrazole-containing compounds are prominent in pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and kinase-inhibiting agents. The combination of these two pharmacophores in a single molecule offers the potential for synergistic or unique biological effects.

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, grounded in established chemical principles and supported by literature precedents for analogous structures. The protocols described herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic rationale to empower researchers to troubleshoot and adapt these methods for their specific needs.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves disconnecting the C-C bond between the pyridazine and pyrazole rings or targeting the C-Cl bond for its formation from a precursor. Two primary retrosynthetic pathways are considered the most viable:

Caption: Retrosynthetic analysis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach is a modern and highly efficient method for constructing the C-C bond between the two heterocyclic rings. It offers the advantage of proceeding under relatively mild conditions with high functional group tolerance. The key transformation is the selective mono-arylation of 3,6-dichloropyridazine.

Causality Behind Experimental Choices

The choice of a palladium catalyst and a suitable ligand is critical for achieving high selectivity and yield. N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often employed to promote the desired reactivity at one of the C-Cl bonds of the dichloropyridazine. The base is essential for the transmetalation step of the catalytic cycle, and the solvent system is chosen to ensure the solubility of all reactants and intermediates.

Experimental Protocol

Step 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)boronic acid

This starting material can be prepared from 1-methyl-4-bromopyrazole via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Step 2: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

-

To a solution of 3,6-dichloropyridazine (1.0 eq) and (1-methyl-1H-pyrazol-4-yl)boronic acid (1.1 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added sodium carbonate (2.0 eq).

-

The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere.[1][2]

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ or K₃PO₄ |

| Solvent | DME/Water or Toluene/Ethanol/Water |

| Temperature | 80-100 °C |

| Typical Yield | 60-85% |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Route 2: Synthesis via a Pyridazinone Intermediate

This classical approach involves the initial formation of a pyridazinone ring, followed by chlorination to yield the target compound. This two-step process is robust and often used for the large-scale synthesis of pyridazine derivatives.

Causality Behind Experimental Choices

The formation of the pyridazinone ring relies on the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. The subsequent chlorination step typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which effectively converts the pyridazinone's amide functionality into a chloro group.

Experimental Protocol

Step 1: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

-

A mixture of a suitable 4-(1-methyl-1H-pyrazol-4-yl)-4-oxobutanoic acid derivative (1.0 eq) and hydrazine hydrate (1.2 eq) in a solvent such as ethanol or acetic acid is heated to reflux.[3]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the pyridazinone intermediate.

Step 2: Chlorination of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

-

A suspension of the pyridazinone from the previous step (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 105-110 °C).[4]

-

The reaction is maintained at reflux until the starting material is fully consumed, as indicated by TLC.

-

The reaction mixture is then cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Chlorinating Agent | POCl₃ or SOCl₂ |

| Solvent | Neat POCl₃ or a high-boiling solvent like toluene |

| Temperature | 100-120 °C |

| Typical Yield | 70-90% |

Characterization

The final product, 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS No. 943541-20-6), should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include singlets for the pyrazole protons and the N-methyl group, and doublets for the pyridazine protons.

-

¹³C NMR: The spectrum should show distinct signals for all eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound (C₈H₇ClN₄, MW: 194.62 g/mol ), with the characteristic isotopic pattern for a chlorine-containing molecule.[5][6]

Conclusion

The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine can be reliably achieved through two primary synthetic strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling and a classical pyridazinone formation followed by chlorination. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both methods, when executed with care and attention to the principles outlined in this guide, provide efficient access to this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

-

Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate. [Link]

-

Ledovskaya, M. S., et al. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. SPbU Researchers Portal. [Link]

-

Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]

-

Ather, F., et al. (2010). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. National Institutes of Health. [Link]

-

Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 79(10), 4475–4486. [Link]

-

Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. National Institutes of Health. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

-

PubChem. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Synthesis of 1-[(Pyrazol-3-yl)methyl]pyridazin-6-ones. [Link]

-

Flores-Hernández, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3001. [Link]

-

Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(21), 7241. [Link]

-

Ather, F., et al. (n.d.). N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine. [Link]

-

Frolova, E. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

-

Saini, R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives as Anthelmintic Agents. World Journal of Pharmaceutical Research, 12(3), 744-753. [Link]

-

Kysil, A., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(20), 5022-5035. [Link]

-

Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3986. [Link]

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: Synthesis, Characterization, and Physicochemical Profiling

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Molecular Identity and Structural Framework

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a bicyclic heteroaromatic compound. Its structure is composed of a pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a 1-methyl-1H-pyrazole ring. The chlorine atom acts as a key functional handle for further chemical modification, while the pyrazole and pyridazine rings are well-known "privileged structures" in medicinal chemistry, recognized for their ability to interact with a wide range of biological targets.[1][2]

Table 1: Core Molecular Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 943541-20-6 | [PubChem][3] |

| Molecular Formula | C₈H₇ClN₄ | [PubChem][3] |

| Molecular Weight | 194.62 g/mol | [PubChem][3] |

| IUPAC Name | 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | [PubChem][3] |

| SMILES | CN1C=C(C=N1)C2=NN=C(C=C2)Cl | [PubChem][3] |

| InChIKey | LIRXMNGKIROHGY-UHFFFAOYSA-N | [PubChem][3] |

| XLogP3 (Predicted) | 0.8 | [PubChem][3] |

| Topological Polar Surface Area | 43.6 Ų | [PubChem][3] |

| Hydrogen Bond Donor Count | 0 | [PubChem][3] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][3] |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of C-C bonds between two aromatic rings is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly advantageous due to the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[4] A highly plausible and efficient route to synthesize 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is the Suzuki coupling of 3,6-dichloropyridazine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Rationale for Reagent Selection:

-

3,6-Dichloropyridazine: This commercially available starting material possesses two reactive sites.[5] The chlorine atoms at the 3 and 6 positions have different electronic environments, but selective mono-substitution can often be achieved under carefully controlled conditions. For this synthesis, we would aim for a mono-coupling reaction.

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This is a stable and commercially available source of the pyrazole nucleophile required for the coupling reaction.[6][7] The pinacol ester provides enhanced stability compared to the free boronic acid.

-

Palladium Catalyst and Ligand: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential to catalyze the reaction cycle. The choice of ligand is critical for reaction efficiency and selectivity.

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic ester for the transmetalation step in the catalytic cycle.[4]

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3,6-dichloropyridazine) is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physicochemical Properties and Their Determination

Understanding the physicochemical properties of a compound is paramount in drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is not publicly available, this section provides detailed, industry-standard protocols for determining its key properties.

Melting Point

The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of a pure substance.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, grind any crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: For a new sample, heat to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute a sample of the clear filtrate with a suitable solvent. Determine the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calibration: Create a standard calibration curve of the compound at known concentrations to accurately quantify the concentration in the filtrate. The determined concentration represents the thermodynamic solubility.[12]

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Given the presence of basic nitrogen atoms in the pyridazine and pyrazole rings, the compound is expected to have a basic pKa. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore.[13][14]

Protocol for pKa Determination (UV-Vis Spectrophotometry):

-

Solution Preparation: Prepare a stock solution of the compound in a co-solvent like DMSO (e.g., 10 mM). Prepare a series of aqueous buffers with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).[13]

-

Sample Matrix: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells. Then, add a small, constant volume of the compound's stock solution to each well (final DMSO concentration should be low, e.g., <1%).

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Processing: Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Analysis: Plot the absorbance at the chosen wavelength(s) against the pH of the buffer. The resulting data should form a sigmoidal curve.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The pH at the inflection point of the curve corresponds to the pKa of the compound.[15]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional approach for its measurement.[16]

Protocol for LogP Determination (Shake-Flask Method):

-

System Preparation: Prepare a mixture of n-octanol and water (or a relevant buffer, e.g., pH 7.4) and saturate each phase with the other by vigorous mixing, followed by separation.

-

Partitioning: Dissolve a known amount of the compound in the n-octanol-saturated aqueous phase. Add an equal volume of the water-saturated n-octanol.

-

Equilibration: Seal the container and shake it for a sufficient time to allow the compound to partition between the two phases and reach equilibrium (e.g., 1-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[17]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Prospective Biological and Medicinal Significance

While no specific biological activity has been reported for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, its structural motifs are featured in numerous pharmacologically active agents.

-

Pyridazine Scaffold: The pyridazine ring is a "privileged structure" in medicinal chemistry, known for its ability to serve as a versatile scaffold.[1] Its unique electronic properties, including its capacity as a hydrogen bond acceptor, make it suitable for designing molecules that target a wide array of biological entities.[16] Pyridazine derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and cardiovascular applications.[14]

-

Pyrazole Scaffold: The pyrazole ring is another cornerstone of medicinal chemistry.[2] It is present in several marketed drugs, including the anti-inflammatory drug celecoxib. Pyrazole derivatives are known to exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[15][18]

The combination of these two potent scaffolds in a single molecule, coupled with a reactive chlorine handle for further derivatization, makes 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine a highly attractive starting point for the development of novel therapeutic agents. It could serve as a valuable intermediate in the synthesis of compound libraries for screening against various drug targets, particularly protein kinases, where such N-heterocyclic scaffolds are frequently employed.

Conclusion

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a molecule of significant interest for chemical and pharmaceutical research. This guide has outlined a robust and feasible synthetic strategy via Suzuki-Miyaura coupling and has provided detailed, field-proven protocols for the determination of its essential physicochemical properties. By establishing this foundational knowledge, this document aims to empower researchers to synthesize, characterize, and explore the potential of this compound and its derivatives as leads in future drug discovery endeavors. The convergence of the pyridazine and pyrazole moieties suggests a high potential for biological activity, warranting further investigation.

References

-

Talevi, A. The pyridazine heterocycle in molecular recognition and drug discovery. Struct Chem34 , 1-18 (2023). Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

de Cássia da Silveira e Sá, R., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules23 , 119 (2018). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Patel, K., et al. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Asian Journal of Research in Chemistry14 , 43-49 (2021). Available from: [Link]

-

ACS Med Chem Lett. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med. Chem. Lett.3 , 1001-1004 (2012). Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

Ma, L., et al. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorg Med Chem110 , 117847 (2024). Available from: [Link]

-

Ledovskaya, M. S., et al. Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. ResearchGate (2024). Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian J. Pharm. Educ. Res.53 , s540-s549 (2019). Available from: [Link]

-

Bienta. Aqueous Solubility Assay. Available from: [Link]

-

ScienceOpen. Supporting Information. Available from: [Link]

-

Ather, F., et al. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E66 , o2016 (2010). Available from: [Link]

-

Creative Biolabs. Aqueous Solubility. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Int J Pharm Pharm Sci5 , 1-11 (2013). Available from: [Link]

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank2014 , M823 (2014). Available from: [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

University of Colorado Boulder. DETERMINATION OF MELTING POINTS. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research12 , 744-753 (2023). Available from: [Link]

-

Ather, F., et al. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E66 , o2017 (2010). Available from: [Link]

-

PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

University of Alberta. Melting point determination. Available from: [Link]

-

Taylor & Francis Online. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. J. Enzyme Inhib. Med. Chem.22 , 41-46 (2007). Available from: [Link]

-

MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank2021 , M1202 (2021). Available from: [Link]

-

Avdeef, A., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal14 , 1405-13 (1996). Available from: [Link]

-

World Journal of Pharmaceutical Research. A REVIEW ON CHEMISTRY AND BIOLOGICAL PROPERTIES OF PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research14 , 183-206 (2025). Available from: [Link]

Sources

- 1. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. H53139.03 [thermofisher.com]

- 7. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 8. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 9. PubChemLite - 3-chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 10. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]

- 16. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: A Kinase Inhibition-Centric Hypothesis

Introduction: The Therapeutic Potential of Pyridazine and Pyrazole Scaffolds

The landscape of modern drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can selectively modulate key cellular processes implicated in disease. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs for interacting with a wide array of biological targets. Among these, the pyridazine and pyrazole rings are particularly noteworthy. Pyridazine-containing compounds are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several pyridazine derivatives have entered clinical practice as targeted inhibitors for various cancers.[1] Similarly, the pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities, notably as kinase inhibitors in oncology.[3]

This guide focuses on the compound 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (PubChem CID: 54595607)[4], a molecule that combines both of these critical pharmacophores. While comprehensive mechanistic studies on this specific molecule are not extensively published, its structural composition strongly suggests a mechanism of action centered on the inhibition of protein kinases. This document will, therefore, present a detailed, in-depth exploration of this hypothesized mechanism, drawing upon the established biological activities of structurally related pyridazine-pyrazole compounds. We will delve into the likely signaling pathways affected, provide detailed experimental protocols for validating this hypothesis, and offer insights grounded in extensive field experience.

Hypothesized Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[5] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. The dysregulation of kinase activity is a well-established hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[5]

The chemical architecture of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, featuring a pyridazine core linked to a methyl-pyrazole moiety, is characteristic of many known ATP-competitive kinase inhibitors. The nitrogen atoms within the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of kinase inhibitors.[6]

Based on extensive research into similar compounds, we can postulate that 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine likely functions by targeting one or more protein kinases involved in oncogenic signaling pathways. Research on related 3,6-disubstituted pyridazine derivatives has demonstrated potent inhibitory activity against kinases such as c-jun N-terminal kinase-1 (JNK1) and receptor tyrosine kinases like c-Met .[1][2][7]

Potential Signaling Pathway Interruption

The inhibition of a key protein kinase can have profound downstream effects on cellular signaling. For instance, if 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine were to inhibit a kinase in the c-Met or JNK signaling pathways, the anticipated cellular consequences would be a reduction in cell proliferation, survival, and migration. A hypothetical signaling cascade is depicted below.

Caption: Hypothetical Kinase Inhibition Pathway.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine acts as a kinase inhibitor, a multi-faceted experimental approach is required. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess the compound's effect in a biological context, and in vivo studies to evaluate its efficacy in a whole-organism model.

Part 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the activity of specific kinases.[8] A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.[9]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.

Materials:

-

Purified recombinant kinases (e.g., JNK1, c-Met, and a panel of other relevant kinases for selectivity profiling).

-

Kinase-specific substrate peptides.

-

ATP.

-

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit.

-

White, opaque 384-well plates.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

-

Data Presentation: Hypothetical Inhibitory Profile

| Kinase Target | IC50 (nM) of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

| JNK1 | 50 |

| c-Met | 120 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

This table represents hypothetical data for illustrative purposes.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Part 2: Cell-Based Assays for Biological Activity

Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.[10][11] Cell-based assays can provide valuable information on the compound's ability to penetrate cells, engage its target, and elicit a biological response.[12]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the hypothesized target kinases.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for JNK1, Hs746T for c-Met).[7][13]

-

Cell culture medium and supplements.

-

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well clear or opaque-walled cell culture plates.

-

Spectrophotometer or luminometer.

Procedure:

-

Cell Seeding: Seed the selected cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

-

Viability Measurement:

-

For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Target Engagement and Pathway Modulation Assay (Western Blot)

This assay verifies that the compound inhibits the intended kinase within the cell by measuring the phosphorylation status of its downstream substrates.

Materials:

-

Cancer cell line of interest.

-

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

-

Lysis buffer.

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-phospho-c-Met, anti-total-c-Met).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for the downstream substrate. A decrease in this ratio with increasing compound concentration indicates target engagement and pathway inhibition.

Part 3: In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's antitumor activity in an animal model.[8][14]

Protocol 4: Xenograft Tumor Model in Mice

This protocol assesses the ability of the test compound to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for tumor implantation.

-

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

-

Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily).

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

While direct experimental data for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is not yet widely available, its chemical structure, combining the pharmacologically active pyridazine and pyrazole moieties, strongly points towards a mechanism of action involving the inhibition of protein kinases. The experimental framework detailed in this guide provides a comprehensive and robust strategy for validating this hypothesis, from initial biochemical screening to preclinical in vivo efficacy studies. The successful execution of these protocols would not only elucidate the precise mechanism of action of this compound but also pave the way for its potential development as a novel targeted therapeutic agent. Future research should focus on identifying the specific kinase targets with high-resolution techniques such as X-ray crystallography to understand the precise binding mode, which will be invaluable for any subsequent lead optimization efforts.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]

-

Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]

-

News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. Available from: [Link]

-

Maresca, G., et al. (2025-04-21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Abstract 3157. Available from: [Link]

-

ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2012-05-01). Assay Development for Protein Kinase Enzymes. Available from: [Link]

-

MDPI. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Available from: [Link]

-

PubMed. (2022-12-19). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Available from: [Link]

-

J-Stage. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Available from: [Link]

-

Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

-

Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

-

PubMed. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Available from: [Link]

-

PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. Available from: [Link]

-

Scirp.org. Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Available from: [Link]

-

PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Available from: [Link]

-

World Journal of Pharmaceutical Research. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives. Available from: [Link]

-

NIH National Center for Biotechnology Information. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Available from: [Link]

-

NIH National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

-

PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

PubMed. (2010-09-04). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Available from: [Link]

-

PubMed. (2010-07-14). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. Available from: [Link]

-

SPbU Researchers Portal. (2024-12-17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Available from: [Link]

-

ResearchGate. (2025-10-13). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. news-medical.net [news-medical.net]

- 12. criver.com [criver.com]

- 13. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS No. 943541-20-6): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyrazolyl-Pyridazine Scaffold

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridazine rings into a single molecular entity has emerged as a privileged scaffold with significant therapeutic potential.[1][2] These heterocyclic systems are cornerstone components in the design of novel kinase inhibitors and other targeted therapies, owing to their unique electronic properties and ability to form critical hydrogen bond interactions with biological targets.[3][4] At the heart of this chemical space lies 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine , a key building block that provides a versatile platform for the synthesis of diverse compound libraries. This guide offers a comprehensive technical overview of its synthesis, properties, and applications, providing researchers with the foundational knowledge to leverage this important intermediate in their drug discovery programs.

I. Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for the interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 943541-20-6 | [5] |

| Molecular Formula | C₈H₇ClN₄ | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| IUPAC Name | 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | [5] |

| Canonical SMILES | CN1C=C(C=N1)C2=NN=C(C=C2)Cl | [5] |

| InChIKey | LIRXMNGKIROHGY-UHFFFAOYSA-N | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |

II. Synthesis and Mechanism: A Palladium-Catalyzed Approach

The principal synthetic route to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[7]

The reaction couples a halo-pyridazine with a pyrazole-boronic acid derivative, catalyzed by a palladium complex. The causality behind this choice of reaction lies in its high efficiency for coupling heteroaryl systems, which are often challenging substrates for other cross-coupling methods.

Key Reagents:

-

3,6-Dichloropyridazine (CAS: 141-30-0): The electrophilic partner, providing the pyridazine core.[7]

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: The nucleophilic partner, providing the pyrazole moiety. The pinacol boronate ester is often preferred over the free boronic acid due to its enhanced stability and ease of purification.

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is a commonly employed and effective catalyst for this transformation.[7]

-

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is typically used to facilitate the dissolution of both organic and inorganic reagents.[7]

Experimental Protocol:

The following protocol is a validated and self-validating system for the synthesis of the title compound[7]:

-

Reaction Setup: To a reaction flask, add 3,6-dichloropyridazine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0-1.2 eq), sodium carbonate (2.0 M aqueous solution, 2.0 eq), and 1,4-dioxane.

-

Inert Atmosphere: Bubble nitrogen gas through the reaction mixture for a sufficient period (e.g., 15-30 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.05-0.10 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up by adding ethyl acetate and a saturated solution of potassium carbonate. Separate the organic layer.

-

Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by crystallization to yield 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine as a solid.[7]

Reaction Mechanism and Workflow:

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Caption: Experimental workflow for the synthesis of the target compound.

The catalytic cycle itself can be visualized as follows:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Analytical Characterization

Proper characterization of the synthesized compound is a critical component of scientific integrity. The following data has been reported for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine:

-

¹H NMR (300 MHz, CDCl₃): δ 8.20 (d, J = 7.4 Hz, 1H), 7.98 (s, 1H), 7.95 (s, 1H), 7.50 (d, J = 7.4 Hz, 1H), 3.95 (s, 3H).[7]

-

Mass Spectrometry (MS): Predicted monoisotopic mass of 194.03592 Da.[9]

The ¹H NMR spectrum clearly shows the characteristic signals for the pyridazine and pyrazole protons, as well as the methyl group, confirming the successful coupling and the structure of the final product.

IV. Applications in Drug Discovery

The true value of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chloro-substituent on the pyridazine ring serves as a reactive handle for further functionalization, most commonly through nucleophilic aromatic substitution (SₙAr) reactions.

This allows for the introduction of a wide variety of side chains, which is a key strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The pyrazolyl-pyridazine core has been identified in numerous patented compounds, particularly in the field of oncology as kinase inhibitors.[2][3][10]

Caption: Role as a key intermediate in generating diverse compound libraries.

V. Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

VI. Conclusion

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a reactive intermediate provides a gateway to a vast chemical space of potential therapeutic agents. By understanding its synthesis, properties, and applications, researchers are well-equipped to harness the potential of this valuable building block in the quest for new and improved medicines.

References

-

PubChem. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2016. [Link]

- Google Patents. Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

PubChemLite. 3-chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridazine. [Link]

-

Chongqing Chemdad Co., Ltd. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

Ledovskaya, M. S., et al. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. SPbU Researchers Portal. [Link]

- Google Patents. Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

-

ResearchGate. Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. [Link]

-

PubMed. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(5), 4335-4354. [Link]

-

Alexander, M. S., et al. (2002). Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 767(2), 277-285. [Link]

-

Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2249. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Bennett, K. L., et al. (2002). Mass spectrometric detection of affinity purified crosslinked peptides. Biochemical and Biophysical Research Communications, 294(1), 64-70. [Link]

- Google Patents.

- Google Patents. Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.

- Google Patents.

-

Li, X., et al. (2024). [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method]. Sichuan Da Xue Xue Bao Yi Xue Ban, 55(3), 567-573. [Link]

-

Curia Global. Selected Publications and Patents from 2005–2019. [Link]

-

Fouda, H. G., et al. (1991). The characterization of synthetic by-products by B/E linked scanning and high-resolution thermospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(6), 470-474. [Link]

-

Tretyakova, N. Y., et al. (2017). Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles. Basic & Clinical Pharmacology & Toxicology, 121 Suppl 3, 63-77. [Link]

-

Nanaki, S., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. [Link]

- Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. WO2009006959A1 - Pyridazinone derivates - Google Patents [patents.google.com]

- 3. EP2164843B1 - Pyridazinone derivates - Google Patents [patents.google.com]

- 4. BRPI0620292A2 - triazolopyridazines as kinase modulators - Google Patents [patents.google.com]

- 5. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 141-30-0 | 3,6-Dichloropyridazine | Chlorides | Ambeed.com [ambeed.com]

- 8. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]

- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: Structure, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its role as a versatile building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction: The Pyridazine-Pyrazole Scaffold - A Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is continuously evolving, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, the pyridazine-pyrazole motif has emerged as a "privileged structure." This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1][2] The inherent physicochemical properties of the pyridazine ring, including its polar nature and capacity to act as a bioisosteric replacement for a phenyl group, make it an attractive component in the design of new drugs.[3]

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine stands out as a particularly valuable synthon. The presence of a reactive chlorine atom on the pyridazine ring provides a handle for further chemical modifications, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 1-methyl-1H-pyrazol-4-yl substituent also plays a crucial role in modulating the electronic properties and spatial arrangement of the molecule, influencing its binding affinity to target proteins.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Structural and Chemical Identifiers

Below is a summary of the key identifiers for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.[4]

| Property | Value |

| IUPAC Name | 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |

| CAS Number | 943541-20-6 |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(NN=C2)Cl |

| InChI Key | LIRXMNGKIROHGY-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table outlines some of the predicted physicochemical properties of the compound, which are crucial for assessing its drug-likeness.[4]

| Property | Predicted Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 45.9 Ų |

The low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding to a specific protein target. The predicted LogP value indicates a favorable balance between lipophilicity and hydrophilicity, which is often a key factor for oral bioavailability.

Synthesis and Characterization

The synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine can be achieved through a multi-step sequence, leveraging established heterocyclic chemistry transformations. A plausible and efficient synthetic route is outlined below, based on methodologies reported for analogous compounds.[2][5]

Synthetic Pathway

The synthesis commences with the reaction of 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then cyclized with a suitable three-carbon building block to construct the pyrazole ring. Subsequent N-methylation of the pyrazole ring yields the final product.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-chloro-6-hydrazinylpyridazine as a solid.

Step 2: Synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine

-

Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

After cooling, the product can be isolated by precipitation upon addition of water or by solvent evaporation followed by column chromatography on silica gel.

Step 3: Synthesis of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

-

To a solution of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product can be purified by flash column chromatography to yield 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.

Spectroscopic Characterization

The structural confirmation of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be consistent with the proposed structure. Based on data from similar compounds, the pyridazine protons would appear in the downfield region (around 7.5-8.5 ppm), while the pyrazole protons would be observed at slightly higher field (around 7.0-8.0 ppm). The methyl protons would likely appear as a singlet around 3.9-4.1 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).[6][8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic rings.[10][11]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is dominated by the presence of the chloro substituent on the electron-deficient pyridazine ring. This makes the compound an excellent substrate for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 3-position of the pyridazine ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring.[12][13]

Common nucleophiles used in these reactions include:

-

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 3-amino-6-(1-methyl-1H-pyrazol-4-yl)pyridazine derivatives. These reactions are typically carried out in the presence of a base and at elevated temperatures.[1]

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

-

Thiols: Thiolates react to form thioethers.

The ability to introduce a diverse range of functional groups at this position is a cornerstone of its utility in constructing libraries of compounds for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is an excellent substrate for these powerful transformations.[14][15]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridazine ring and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for the synthesis of biaryl compounds.[16][17]

-

Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of carbon-nitrogen bonds compared to traditional SNAAr reactions. It allows for the coupling of a wide range of amines, including those that are less nucleophilic.

-

Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety at the 3-position of the pyridazine ring, which can serve as a versatile handle for further transformations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C8H7ClN4 | CID 54595607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for the heterocyclic compound 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. The structural formula and key identifiers are provided below.

Compound: 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine[1] Molecular Formula: C₈H₇ClN₄[1] Molecular Weight: 194.62 g/mol [1] IUPAC Name: 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine[1] SMILES: CN1C=C(C=N1)C2=NN=C(C=C2)Cl[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the precise electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display five distinct signals, corresponding to the seven protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.4 - 8.6 | Singlet | 1H | H-5' (Pyrazole) | This proton is on a carbon adjacent to two nitrogen atoms in the pyrazole ring, leading to a significant downfield shift. |

| ~ 8.1 - 8.3 | Singlet | 1H | H-3' (Pyrazole) | Similar to H-5', this proton is in an electron-deficient aromatic system. |

| ~ 8.0 - 8.2 | Doublet | 1H | H-4 (Pyridazine) | This proton is on the pyridazine ring and is coupled to H-5, resulting in a doublet. Its downfield shift is due to the electronegativity of the adjacent nitrogen atoms. |

| ~ 7.8 - 8.0 | Doublet | 1H | H-5 (Pyridazine) | Coupled to H-4, this proton also appears as a doublet in a similar downfield region. |

| ~ 3.9 - 4.1 | Singlet | 3H | -CH₃ (Methyl) | The methyl protons are attached to a nitrogen atom, which deshields them, causing them to appear in this region. As there are no adjacent protons, the signal is a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A rigorous and self-validating protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This is critical for achieving sharp spectral lines and accurate integration.

-